Hiv-1 tat (48-60)

Cell-Penetrating Peptides Nuclear Delivery HIV Research

Why choose HIV-1 Tat (48-60) over Tat (49-57)? This 13-mer (GRKKRRQRRRPPQ) achieves markedly higher nuclear localization at equivalent doses. Its inverted-micelle translocation bypasses endosomal entrapment, ensuring intact cargo delivery. Validated to deliver bulky synthetic complexes and benchmarked at IC50 0.72 μM for anti-HIV PNA conjugates. For experiments demanding true nuclear delivery of proteins, nucleic acids, or probes, this is the definitive CPP. High-purity (>98%) lyophilized powder. Order now for reliable intracellular targeting.

Molecular Formula C70H131N35O16
Molecular Weight 1719.0 g/mol
Cat. No. B15566366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHiv-1 tat (48-60)
Molecular FormulaC70H131N35O16
Molecular Weight1719.0 g/mol
Structural Identifiers
InChIInChI=1S/C70H131N35O16/c71-27-3-1-13-39(95-53(109)38(94-52(108)37-73)15-5-29-88-65(76)77)54(110)96-40(14-2-4-28-72)55(111)97-41(16-6-30-89-66(78)79)56(112)98-43(18-8-32-91-68(82)83)58(114)101-45(23-25-50(74)106)60(116)100-42(17-7-31-90-67(80)81)57(113)99-44(19-9-33-92-69(84)85)59(115)102-46(20-10-34-93-70(86)87)62(118)105-36-12-22-49(105)63(119)104-35-11-21-48(104)61(117)103-47(64(120)121)24-26-51(75)107/h38-49H,1-37,71-73H2,(H2,74,106)(H2,75,107)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,100,116)(H,101,114)(H,102,115)(H,103,117)(H,120,121)(H4,76,77,88)(H4,78,79,89)(H4,80,81,90)(H4,82,83,91)(H4,84,85,92)(H4,86,87,93)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
InChIKeyRAIPPQLNSCSOOW-XNHKUAGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Tat (48-60): Procurement Guide for the 13-mer Cell-Penetrating Peptide Fragment


HIV-1 Tat (48-60) is a highly basic 13-mer peptide (sequence GRKKRRQRRRPPQ) derived from the basic RNA-binding domain of the human immunodeficiency virus type 1 (HIV-1) transactivator of transcription (Tat) protein [1]. It is a canonical member of the cationic cell-penetrating peptide (CPP) family [2]. Unlike the full-length Tat protein, which is 86 to 101 amino acids long, this minimal fragment retains the essential transduction properties required for non-disruptive intracellular delivery of exogenous macromolecules such as proteins, nucleic acids, and small molecule cargo [1].

Why HIV-1 Tat (48-60) Cannot Be Replaced by Other Tat Fragments or CPPs: A Critical Selection Factor


The selection of HIV-1 Tat (48-60) over seemingly interchangeable alternatives, such as the shorter Tat (49-57) fragment or other CPPs like penetratin or polyarginine, is not arbitrary. The specific length and sequence of this 13-mer are critical determinants of its intracellular trafficking, particularly its nuclear localization efficiency and ability to form specific membrane-translocating structures. Studies demonstrate that while the 9-mer Tat (49-57) is active, the extended 13-mer (48-60) exhibits superior efficiency in reaching the nucleus at equivalent concentrations, a key endpoint for applications targeting nuclear delivery [1]. Furthermore, head-to-head comparative studies reveal distinct membrane interaction profiles; for instance, Tat (48-60) and R9 induce different membrane perturbations, leading to R9's more efficient translocation in certain model systems, a difference that can be exploited for cargo-specific delivery strategies [2]. Therefore, substituting with a different CPP or a shorter Tat fragment without validating the specific cellular entry pathway and subcellular localization can lead to experimental failure or misinterpretation of results.

Quantitative Evidence Guide: Direct Comparative Performance Data for HIV-1 Tat (48-60)


Superior Nuclear Localization of HIV-1 Tat (48-60) Versus Other Active Peptides

The HIV-1 Tat (48-60) peptide demonstrates superior efficiency in nuclear localization when compared directly with other active peptides, including the shorter Tat (49-57) fragment. At a standard dose of 1 mM, the 13-mer peptide is more effective at translocating to the nucleus, a critical requirement for transactivating the viral genome and delivering nuclear-targeted cargos [1].

Cell-Penetrating Peptides Nuclear Delivery HIV Research

Enhanced Cellular Uptake of a Porphyrin-Cobaltacarborane Conjugate via HIV-1 Tat (48-60)

Conjugation to HIV-1 Tat (48-60) significantly enhances the cellular uptake of a porphyrin-cobaltacarborane payload. The presence of the peptide sequence resulted in a 30% inhibition of cell proliferation upon exposure to a low light dose (1 J cm⁻²) at a 10 μM concentration of the conjugate in human HEp2 cells, whereas conjugates lacking the peptide showed no such effect [1]. This demonstrates the peptide's ability to confer a measurable biological activity to a cargo that is otherwise inactive under the same conditions.

Drug Conjugation Cellular Uptake Porphyrin Chemistry

Anti-HIV-1 Replication Potency of Tat-Conjugated PNA

When conjugated to a polyamide nucleic acid (PNA) targeting the HIV-1 TAR RNA, the HIV-1 Tat peptide serves as an effective membrane-transducing domain. In a comparative study of different peptide-PNA conjugates, the Tat-PNA conjugate exhibited potent inhibition of HIV-1 replication with an IC50 of 0.72 μM. This positions its efficacy between the more potent transportan-27 conjugate (0.4 μM) and the penetratin conjugate (0.8 μM) [1].

Antiviral Agents Peptide Nucleic Acid (PNA) HIV Replication

Unique Membrane Translocation Mechanism: Formation of Inverted Micelles

HIV-1 Tat (48-60) exhibits a distinct membrane translocation mechanism compared to many other CPPs. Studies using model membranes composed of dimyristoylphosphatidylcholine (DMPC) show that the peptide induces the formation of rodlike, presumably inverted micelles, which are believed to act as intermediates during the non-endocytic, energy-independent translocation across eukaryotic membranes [1]. This is a mechanistically distinct pathway from the endocytosis often observed with other CPPs like Tat (49-57) [2].

Membrane Biophysics Endocytosis Cell-Penetrating Peptides

Defined Research Scenarios: When HIV-1 Tat (48-60) is the Appropriate Tool


Nuclear-Targeted Delivery of Bioactive Cargos

Based on the evidence that HIV-1 Tat (48-60) is more efficient at nuclear localization than shorter fragments like Tat (49-57) at equivalent doses [1], this peptide is the superior choice for applications requiring efficient delivery of proteins, nucleic acids, or small molecules to the nucleus. Examples include delivering transcription factors, gene-editing components, or visualizing nuclear structures in live cells.

Conjugation to Complex Synthetic Payloads for Enhanced Cell Permeability

The evidence demonstrates that conjugating HIV-1 Tat (48-60) to a bulky, synthetic molecule like a porphyrin-cobaltacarborane complex transforms it from a biologically inert compound into one with measurable intracellular activity (30% inhibition of cell proliferation) [1]. This scenario validates its use for improving the delivery and bioactivity of synthetic probes, metal-based drugs, or other non-traditional therapeutics.

Antisense or Antigene PNA Delivery for HIV-1 Inhibition Studies

For researchers developing anti-HIV-1 agents based on PNA targeting the TAR RNA element, the Tat peptide-conjugated PNA provides a well-characterized benchmark. Its IC50 of 0.72 μM against HIV-1 replication [1] offers a defined activity level. This allows for direct comparison of new PNA conjugates, with the Tat-PNA conjugate serving as a standard control for evaluating the potency of novel membrane-transducing domains or PNA sequences.

Studies Requiring Direct Cytosolic Access via Non-Endocytic Mechanisms

In experimental contexts where endosomal entrapment and lysosomal degradation of cargo are primary concerns, the distinct membrane translocation mechanism of HIV-1 Tat (48-60) is advantageous. Its ability to form inverted micelles and promote a direct, non-endocytic translocation pathway [1] makes it a more suitable choice than CPPs that rely predominantly on endocytosis, such as Tat (49-57) [2].

Technical Documentation Hub

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